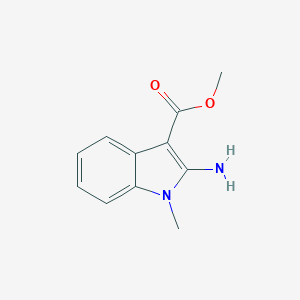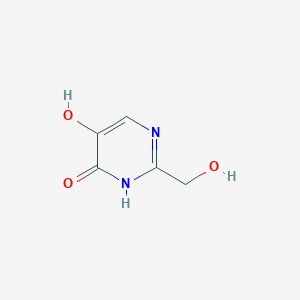
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Vue d'ensemble
Description
(1S,2R)-(-)-cis-1-Amino-2-indanol is a main constituent of indinavir, a potent HIV (human immunodeficiency virus) protease inhibitor.
Applications De Recherche Scientifique
DNA Binding Activity : Chiral Schiff Bases derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol demonstrate significant DNA binding activity. This is influenced by the structure of the Schiff bases and their remote substituents (Bora et al., 2021).
Chiral Solvating Agents : Thiourea derivatives of this compound are used as chiral solvating agents for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo et al., 2020).
Synthesis of Biologically Active Compounds : Various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are key intermediates in the synthesis of biologically active compounds, have been synthesized and studied (Prysiazhnuk et al., 2021).
Dopamine Receptors Ligands : Derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which include the this compound structure, have been evaluated as ligands for dopamine D1 and D2 receptors (Claudi et al., 1996).
Asymmetric Reduction : The compound has been used in asymmetric reductions, vital for producing orally active HIV-1 protease inhibitors and as chiral ligands or auxiliaries for various asymmetric transformations (Cho & Choi, 2002).
[2,3]-Wittig Rearrangement : It has been used as a chiral auxiliary in the diastereoselective [2,3]-Wittig rearrangement of α-allyloxy-amide enolates, leading to the production of optically active α-hydroxy acids and functionalized amino acid derivatives (Kress et al., 1997).
Pharmaceutical Polymorphism : Studied in the context of pharmaceutical polymorphism, where different polymorphic forms of compounds containing the this compound moiety present challenges in analytical and physical characterization (Vogt et al., 2013).
Antioxidants and Enzyme Inhibitors : Certain urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine, structurally related to this compound, have been synthesized and evaluated as potent antioxidants and enzyme inhibitors (Reddy et al., 2019).
Anti-inflammatory Agents : Diastereoisomers of a compound containing the this compound framework have been synthesized and show significant anti-inflammatory activity, representing a potential new class of anti-inflammatory agents (Sheridan et al., 2009).
Synthesis of Chiral Compounds : The compound has been used in the synthesis of enantiopure chiral compounds, which are valuable in various fields of chemistry and pharmacology (Velho & Martins, 2020).
Enantioseparation of Amino Acids : The compound is utilized in the enantioseparation of racemic proteinogenic amino acids (Péter et al., 2000).
Ligand for Chiral Compounds of Metals : Used as a ligand for the synthesis of chiral, intramolecularly stabilized compounds of aluminum, gallium, and indium (Schumann et al., 2004).
Mécanisme D'action
Target of Action
The primary target of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-Amino-2-indanol, is the Dopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thus terminating the action of dopamine .
Mode of Action
The compound interacts with its target, the Dopamine transporter, by binding to it and inhibiting its function . This results in an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .
Biochemical Pathways
The inhibition of the Dopamine transporter affects the dopaminergic neurotransmission pathway . This can lead to downstream effects such as mood elevation and increased alertness, which are associated with increased dopamine activity in the brain .
Pharmacokinetics
Levomilnacipran, an enantiomer of milnacipran ((1S,2R)-milnacipran), has been shown to have good bioavailability and is well-tolerated at high doses . .
Result of Action
The inhibition of the Dopamine transporter by this compound leads to an increase in the concentration of dopamine in the synaptic cleft . This can result in enhanced dopaminergic neurotransmission, potentially leading to effects such as mood elevation and increased alertness .
Propriétés
IUPAC Name |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155191, DTXSID601335000 | |
| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126456-43-7, 7480-35-5 | |
| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126456-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7480-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-indanol, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-Amino-2-indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-2-INDANOL, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol lend itself to its role as a chiral auxiliary and ligand in asymmetric synthesis?
A1: this compound possesses both a primary amine and a secondary alcohol functionality within a rigid cyclic structure. This unique arrangement creates a chiral environment suitable for enantioselective transformations. The amine group can act as a Lewis base, coordinating to metals or forming imines and enamines. Simultaneously, the hydroxyl group can participate in hydrogen bonding, influencing substrate orientation and enhancing stereoselectivity. This versatility allows it to serve as a chiral auxiliary or ligand in various asymmetric reactions. [, ]
Q2: Can you elaborate on the role of this compound in enantiodifferentiation using NMR spectroscopy?
A2: this compound and its derivatives can act as chiral solvating agents (CSAs) for NMR enantiodiscrimination of derivatized amino acids. [] When a racemic mixture of a substrate interacts with a chiral CSA, diastereomeric complexes form with distinct NMR signals. This difference in chemical shifts allows for quantifying enantiomeric excess. For example, a thiourea derivative of this compound effectively differentiates the enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. []
Q3: Are there any reported synthetic applications of this compound in the context of asymmetric catalysis?
A4: Yes, this compound serves as a crucial building block for generating chiral oxazaborolidine catalysts in situ. [] This process involves reacting this compound with tetrabutylammonium borohydride and methyl iodide. The resulting chiral oxazaborolidine effectively catalyzes the enantioselective reduction of prochiral ketones, achieving enantiomeric excesses of up to 96%. This approach highlights the potential of this compound in developing efficient and selective catalytic systems for asymmetric synthesis. []
Q4: What are the key considerations in developing efficient and sustainable synthetic routes for this compound?
A5: Developing sustainable synthetic routes for this compound requires addressing several crucial aspects: * Atom Economy and Step Efficiency: Designing syntheses that maximize atom utilization and minimize waste generation is essential. []* Stereochemical Control: Achieving high enantioselectivity and diastereoselectivity is crucial, often necessitating the development of novel asymmetric transformations or the use of efficient chiral resolution techniques. [] * Use of Benign Reagents and Solvents: Employing environmentally benign reagents and solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. * Catalytic Processes: Exploring catalytic routes, particularly those involving recyclable catalysts, can enhance both the economic and environmental sustainability of the synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)


